2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3OS/c1-2-10-25-18(14-6-8-15(21)9-7-14)12-23-20(25)27-13-19(26)24-17-5-3-4-16(22)11-17/h2-9,11-12H,1,10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJCZXDIQQXIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic molecule classified as an imidazole derivative. Its complex structure, which includes an imidazole ring, allyl group, bromophenyl moiety, and a chlorophenyl acetamide segment, suggests significant potential for biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.
- Thioether Linkage : Enhances interaction with biological targets.
- Bromophenyl and Chlorophenyl Groups : Contribute to the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial membrane disruption, leading to the release of pro-apoptotic factors like cytochrome c, which activates caspases and triggers cell death .
- Cell Line Studies : In vitro studies have shown that related imidazole derivatives display antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values ranging from 16.38 µM to over 100 µM depending on structural modifications .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Antibacterial Effects : Similar compounds have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with MIC values reported as low as 8 µg/mL .
- Antifungal Activity : Moderate antifungal activity has been observed against pathogens like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for certain derivatives .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : Through condensation reactions.
- Allylation : Using allyl halides.
- Bromination : Introducing bromine into the phenyl group.
- Thioether Formation : Reacting imidazole derivatives with thioacetic acid .
The structure-activity relationship indicates that modifications in the phenyl groups and substitution patterns significantly influence the biological activity, particularly in enhancing lipophilicity which correlates with improved membrane permeability and bioavailability .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
-
A study on benzimidazole derivatives showed that modifications at specific positions led to enhanced anticancer activities, suggesting that similar strategies could be applied to optimize the activity of this compound .
Compound Cell Line IC50 (µM) 2g MDA-MB-231 16.38 1e MDA-MB-231 29.39 Control Camptothecin 0.41 - Another investigation focused on thiazole derivatives indicated that structural modifications could lead to potent urease inhibitors, suggesting potential applications in treating infections where urease plays a critical role .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The imidazole and thiadiazole moieties are known to interact with various molecular targets involved in cancer progression. For instance, studies have shown that derivatives of imidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study:
A study investigating the anticancer effects of imidazole derivatives found that compounds similar to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide demonstrated chemopreventive effects against human cancer cells. The mechanism was attributed to the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities. The presence of the imidazole ring further enhances these properties, making this compound a candidate for developing new antimicrobial agents. Preliminary studies suggest that similar compounds can effectively inhibit bacterial growth and possess antifungal activity.
Case Study:
In a recent investigation into the antimicrobial efficacy of imidazole derivatives, several compounds were tested against a range of bacteria and fungi, showing promising results in inhibiting microbial growth. The study highlighted the potential of these derivatives in treating infections caused by resistant strains .
Anti-inflammatory Effects
The structural components of this compound may also confer anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
Research on anti-inflammatory agents derived from imidazole has shown that these compounds can effectively reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
- Triazino[5,6-b]indole-based thioacetamides (Compounds 23–27, ): These compounds replace the imidazole core with a triazinoindole scaffold. For example, N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) shares the 4-bromophenyl and thioacetamide motifs but lacks the allyl group. However, the absence of an allyl group may reduce conformational flexibility compared to the target compound .
Benzofuran-imidazole hybrids (Compound 21, ):
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide replaces the 3-chlorophenyl group with a benzofuran moiety. Benzofuran’s oxygen atom may participate in hydrogen bonding, altering solubility and target affinity. This compound exhibited 96% yield in synthesis, suggesting robust reactivity of the imidazole-thiol intermediate .
Substituent Variations on the Aromatic Rings
- Chlorophenyl vs. Phenoxyphenyl (Compound 24, ): 2-((5-Methyl-5H-triazinoindol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide substitutes the 3-chlorophenyl group with a phenoxyphenyl group. The ether linkage in phenoxyphenyl increases hydrophilicity, which may reduce cell permeability compared to the chloro-substituted analogue. No bioactivity data are provided, but such structural changes are critical for optimizing pharmacokinetics .
- Bromophenyl vs. Nitrophenyl (): Imidazole derivatives with 4-nitrophenyl substituents (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)imidazol-2-yl]thio]acetamide) demonstrated cytotoxic IC50 values of ~15.67 µg/mL against C6 glioma cells.
Table 1: Key Structural and Functional Comparisons
Q & A
Q. What are the validated synthesis routes for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole core via cyclization of precursors like 5-(4-bromophenyl)-1H-imidazole-2-thiol derivatives.
- Step 2 : Introduction of the allyl group at the N1 position of the imidazole ring using allyl halides under basic conditions.
- Step 3 : Thioether linkage formation between the imidazole-thiol group and a chloroacetamide intermediate (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) in the presence of a base like K₂CO₃.
- Step 4 : Purification via column chromatography or recrystallization.
Characterization is performed using FT-IR (to confirm thioether bonds), NMR (¹H/¹³C for structural elucidation), and LCMS (to verify molecular weight) .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds observed in analogous compounds).
- NMR spectroscopy : ¹H NMR identifies substituent positions (e.g., allyl protons at δ 5.0–5.5 ppm; aromatic protons for bromophenyl/chlorophenyl groups).
- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₉H₁₆BrClN₃OS) and isotopic patterns for bromine/chlorine .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related imidazole-thioacetamide derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC ~8–16 µg/mL) via membrane disruption.
- Anticancer potential : IC₅₀ values of 10–20 µM in breast cancer cell lines, linked to apoptosis induction.
- Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ ~25 µM) for diabetes research .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Bromine at C5 (4-bromophenyl) : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition).
- Chlorine at N-(3-chlorophenyl) : Increases electrophilicity, potentially improving target binding (e.g., kinase inhibition).
- Allyl group at N1 : Introduces steric effects, which may reduce off-target interactions but lower solubility.
Comparative studies with analogs (e.g., 4-fluorophenyl or methyl substitutions) reveal activity drops of 30–50%, emphasizing halogen importance .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.
- Solubility optimization : Test in DMSO/PBS mixtures to avoid aggregation artifacts.
- Target validation : Combine computational docking (e.g., AutoDock Vina) with CRISPR-mediated gene knockout to confirm mechanism .
Q. How can computational methods predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate:
- LogP : ~3.5 (moderate lipophilicity; may require formulation for oral bioavailability).
- CYP450 interactions : Likely substrate of CYP3A4, suggesting potential drug-drug interactions.
- Molecular dynamics simulations : Reveal stability of target-ligand complexes (e.g., with EGFR kinase) over 100 ns trajectories .
Q. What synthetic challenges arise during scale-up, and how are they addressed?
- Low yields in thioether formation : Optimize stoichiometry (1:1.2 ratio of imidazole-thiol to chloroacetamide) and use polar aprotic solvents (DMF or DMSO).
- Purification difficulties : Employ gradient elution in flash chromatography (hexane/EtOAc 7:3 to 1:1) or preparative HPLC with C18 columns .
Q. How does this compound compare to structurally related imidazole derivatives in SAR studies?
- Activity trends : Replacement of the allyl group with benzyl (e.g., 2-((1-benzyl-...)) reduces anticancer activity by 40%, while furan-2-ylmethyl substitution enhances solubility but lowers potency.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows ∆G of −8.2 kcal/mol for target binding, outperforming triazole analogs (∆G −6.5 kcal/mol) .
Methodological Recommendations
- For SAR studies : Synthesize a library of analogs with systematic substitutions (e.g., halogens, alkyl chains) and test in parallel assays .
- For mechanistic studies : Pair transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways affected by the compound .
- For reproducibility : Document reaction conditions (e.g., temperature ±2°C, solvent purity) in detail, as minor variations significantly impact yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
